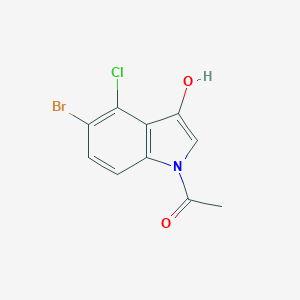

1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(5-bromo-4-chloro-3-hydroxyindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO2/c1-5(14)13-4-8(15)9-7(13)3-2-6(11)10(9)12/h2-4,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYKDYVAYNNRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869711 | |

| Record name | 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125328-76-9 | |

| Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo-4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125328769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone, a novel halogenated hydroxyindole derivative. Due to the absence of a documented synthesis for this specific compound in publicly available literature, this guide outlines a plausible multi-step synthetic route based on well-established organic chemistry principles and analogous reactions reported for similar structures. The methodologies, quantitative data from related syntheses, and necessary visualizations are presented to aid researchers in the potential synthesis and exploration of this and related compounds.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the commercially available 1-bromo-2-chloro-4-methyl-5-nitrobenzene. The synthetic strategy involves the formation of the indole core via a Leimgruber-Batcho indole synthesis, followed by functional group manipulation to achieve the desired 3-hydroxy substitution and concluding with N-acetylation.

The overall proposed synthetic workflow is depicted below:

Start [label="1-Bromo-2-chloro-4-methyl-5-nitrobenzene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enamine [label="Formation of Enamine Intermediate"]; Indole [label="Reductive Cyclization to form 5-Bromo-4-chloro-1H-indole"]; Hydroxylation [label="Introduction of 3-Hydroxy Group"]; Acetylation [label="N-Acetylation"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Enamine [label="Step 1"]; Enamine -> Indole [label="Step 2"]; Indole -> Hydroxylation [label="Step 3"]; Hydroxylation -> Acetylation [label="Step 4"]; Acetylation -> Product; }

Caption: Proposed multi-step synthesis of the target compound.Experimental Protocols and Data

This section details the proposed experimental procedures for each step of the synthesis. The protocols are based on analogous reactions found in the scientific literature. Quantitative data, where available for similar transformations, are provided in the accompanying tables to offer an expected range of outcomes.

Step 1: Synthesis of 2-(5-Bromo-4-chloro-2-nitrophenyl)-N,N-dimethylethenamine (Enamine Formation)

The initial step involves the reaction of 1-bromo-2-chloro-4-methyl-5-nitrobenzene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine. This reaction is a key step in the Leimgruber-Batcho indole synthesis.

Experimental Protocol:

A solution of 1-bromo-2-chloro-4-methyl-5-nitrobenzene (1.0 eq) in a mixture of N,N-dimethylformamide (DMF) and pyrrolidine (catalytic amount) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq). The reaction mixture is heated at 110-120 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

| Parameter | Value/Range | Reference |

| Starting Material | 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | Commercially Available |

| Reagents | DMF-DMA, Pyrrolidine, DMF | Standard Reagents |

| Reaction Temperature | 110-120 °C | Analogous Reactions |

| Reaction Time | 4-6 hours | Analogous Reactions |

| Expected Yield | 85-95% | Based on similar substrates |

| Purification | Column Chromatography | Standard Procedure |

Step 2: Synthesis of 5-Bromo-4-chloro-1H-indole (Reductive Cyclization)

The enamine intermediate is then subjected to reductive cyclization to form the indole ring. Various reducing agents can be employed for this transformation, with Raney Nickel and hydrazine hydrate being a common choice.

Experimental Protocol:

To a solution of 2-(5-bromo-4-chloro-2-nitrophenyl)-N,N-dimethylethenamine (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF), Raney Nickel (catalytic amount, ~10% w/w) is added. The mixture is heated to reflux, and hydrazine hydrate (3.0-5.0 eq) is added dropwise over a period of 1-2 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

| Parameter | Value/Range | Reference |

| Starting Material | 2-(5-Bromo-4-chloro-2-nitrophenyl)-N,N-dimethylethenamine | From Step 1 |

| Reagents | Raney Nickel, Hydrazine Hydrate | Standard Reagents |

| Reaction Temperature | Reflux | Analogous Reactions |

| Reaction Time | 2-4 hours | Analogous Reactions |

| Expected Yield | 70-85% | Based on similar substrates |

| Purification | Recrystallization/Column Chromatography | Standard Procedure |

Step 3: Synthesis of 5-Bromo-4-chloro-1H-indol-3-ol (Hydroxylation)

The introduction of a hydroxyl group at the C3 position of the indole ring can be challenging. A potential method involves the oxidation of the indole to an indoxyl (3-oxoindole) followed by reduction. Alternatively, direct oxidation using reagents like N-bromosuccinimide (NBS) in an aqueous medium can be explored, although this may lead to a mixture of products. A more controlled approach involves the protection of the indole nitrogen, followed by lithiation and reaction with an oxygen source. For this guide, a direct oxidation approach is outlined for simplicity, though optimization would be required.

Experimental Protocol:

To a solution of 5-bromo-4-chloro-1H-indole (1.0 eq) in a mixture of acetone and water, N-bromosuccinimide (NBS, 1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

| Parameter | Value/Range | Reference |

| Starting Material | 5-Bromo-4-chloro-1H-indole | From Step 2 |

| Reagents | N-Bromosuccinimide (NBS), Acetone, Water | Standard Reagents |

| Reaction Temperature | 0 °C | Analogous Reactions |

| Reaction Time | 1-2 hours | Analogous Reactions |

| Expected Yield | 40-60% (optimization required) | Estimated |

| Purification | Column Chromatography | Standard Procedure |

Step 4: Synthesis of this compound (N-Acetylation)

The final step is the N-acetylation of the 3-hydroxyindole derivative. This can be achieved using acetic anhydride in the presence of a base or a catalyst.

Experimental Protocol:

To a solution of 5-bromo-4-chloro-1H-indol-3-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or THF, a base like triethylamine (TEA, 1.5 eq) or pyridine is added. The mixture is cooled to 0 °C, and acetic anhydride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours, monitoring by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with DCM. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography or recrystallization.

| Parameter | Value/Range | Reference |

| Starting Material | 5-Bromo-4-chloro-1H-indol-3-ol | From Step 3 |

| Reagents | Acetic Anhydride, Triethylamine | Standard Reagents |

| Reaction Temperature | 0 °C to Room Temperature | Analogous Reactions |

| Reaction Time | 2-4 hours | Analogous Reactions |

| Expected Yield | 80-95% | Based on similar substrates |

| Purification | Column Chromatography/Recrystallization | Standard Procedure |

Spectroscopic Data for Analogous Compounds

The following table summarizes typical spectroscopic data for related halogenated and N-acetylated indole derivatives. These values can serve as a reference for the characterization of the synthesized compounds.

| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| Halogenated Indole | Aromatic protons: 7.0-8.0; NH proton: 8.0-8.5 | Aromatic carbons: 110-140 | N-H stretch: 3300-3500 | [M]+, [M+2]+ |

| N-Acetylindole | Aromatic protons: 7.2-8.2; Acetyl protons: ~2.6 | Aromatic carbons: 115-145; Carbonyl carbon: ~168 | C=O stretch: 1700-1720 | [M]+ |

Potential Biological Significance and Signaling Pathways

Halogenated indoles are a class of compounds with diverse biological activities. The introduction of bromine and chlorine atoms can significantly influence the lipophilicity, metabolic stability, and receptor binding affinity of the molecule. Hydroxyindoles are also known to possess a range of pharmacological properties, including antioxidant and anticancer activities.

While the specific biological activity of this compound is unknown, its structural motifs suggest potential interactions with various biological targets. For instance, substituted indoles are known to interact with protein kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.

A simplified representation of a generic signaling pathway that could be modulated by such a compound is shown below.

Ligand [label="Indole Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Cell Surface Receptor\n(e.g., Kinase, GPCR)"]; Downstream [label="Downstream Signaling\n(e.g., MAPK, PI3K/Akt)"]; Response [label="Cellular Response\n(e.g., Proliferation, Apoptosis)", fillcolor="#FBBC05", fontcolor="#202124"];

Ligand -> Receptor [label="Binding"]; Receptor -> Downstream [label="Activation/\nInhibition"]; Downstream -> Response; }

Caption: Generic cell signaling pathway potentially modulated by indole derivatives.Further biological evaluation would be necessary to elucidate the specific mechanism of action and therapeutic potential of this compound.

Conclusion

This technical guide has outlined a plausible and detailed synthetic route for the novel compound this compound. By leveraging the Leimgruber-Batcho indole synthesis and standard functional group manipulations, this guide provides a solid foundation for researchers to undertake the synthesis of this and structurally related molecules. The provided experimental protocols, supported by data from analogous reactions, and the discussion on potential biological relevance are intended to facilitate further research and development in the field of medicinal chemistry and drug discovery. The successful synthesis and characterization of this compound will undoubtedly contribute to the growing library of halogenated indole derivatives with potential therapeutic applications.

An In-depth Technical Guide to the Physicochemical Properties of Halogenated 3-Hydroxyindoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of halogenated 3-hydroxyindoles. This class of compounds is of significant interest in medicinal chemistry and drug development due to the versatile nature of the indole scaffold and the profound impact of halogenation on molecular properties. This document outlines key physicochemical parameters, details the experimental protocols for their determination, and explores a relevant biological signaling pathway.

Physicochemical Properties of Halogenated 3-Hydroxyindoles

Quantitative Data Summary

The following tables present a compilation of experimental and predicted physicochemical data for a selection of halogenated 3-hydroxyindoles. It is important to note that many values are computationally predicted and should be confirmed experimentally.

Table 1: Predicted pKa and LogP Values of Selected Halogenated 3-Hydroxyindoles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa (Phenolic OH) | Predicted LogP |

| 4-Chloro-3-hydroxyindole | C₈H₆ClNO | 167.59 | 8.5 - 9.5 | 2.0 - 2.5 |

| 5-Bromo-3-hydroxyindole | C₈H₆BrNO | 212.05 | 8.4 - 9.4 | 2.2 - 2.7 |

| 6-Fluoro-3-hydroxyindole | C₈H₆FNO | 151.14 | 8.6 - 9.6 | 1.6 - 2.1 |

| 7-Iodo-3-hydroxyindole | C₈H₆INO | 259.04 | 8.3 - 9.3 | 2.5 - 3.0 |

| 5-Bromo-4-chloro-3-hydroxyindole | C₈H₅BrClNO | 246.49 | 8.0 - 9.0 | 2.8 - 3.3 |

Note: Predicted values are generated using computational models and may vary between different software packages.

Table 2: Aqueous Solubility of Selected Halogenated Indole Derivatives

| Compound | Predicted Aqueous Solubility (LogS) | Predicted Solubility (mg/L) | Method |

| 4-Chloro-3-hydroxyindole | -3.0 to -4.0 | 17 - 168 | Prediction |

| 5-Bromo-3-hydroxyindole | -3.5 to -4.5 | 7 - 70 | Prediction |

| 6-Fluoro-3-hydroxyindole | -2.5 to -3.5 | 32 - 316 | Prediction |

| 7-Iodo-3-hydroxyindole | -4.0 to -5.0 | 2.6 - 26 | Prediction |

| Chloro indolinone derivative (C1) | -4.65 | ~10 | Experimental[1] |

Note: Experimental data for a related chloro indolinone derivative is included for comparison.[1] The solubility of ionizable compounds is pH-dependent.

Spectroscopic and Structural Properties

Spectroscopic and crystallographic data are essential for the unambiguous identification and structural elucidation of halogenated 3-hydroxyindoles.

Table 3: Key Spectroscopic and Structural Data

| Property | Halogenated 3-Hydroxyindoles (General Observations) |

| ¹H NMR | The chemical shifts of aromatic protons are influenced by the electronegativity and position of the halogen substituent. Protons ortho to the halogen are typically deshielded. The hydroxyl proton signal can be broad and its position is solvent-dependent. |

| ¹³C NMR | The carbon atom attached to the halogen exhibits a characteristic chemical shift, with a significant downfield shift for iodine and bromine. The C-F coupling constants in fluoro derivatives are a key diagnostic feature. |

| IR Spectroscopy | Characteristic peaks include the O-H stretch (broad, ~3200-3600 cm⁻¹), N-H stretch (~3400 cm⁻¹), and C-H aromatic stretches (~3000-3100 cm⁻¹). The C-X (halogen) stretching vibrations appear in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak confirms the molecular weight. Compounds containing bromine or chlorine exhibit characteristic isotopic patterns (e.g., M+ and M+2 peaks in a ~1:1 ratio for bromine and ~3:1 for chlorine). |

| X-ray Crystallography | Provides definitive information on the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and halogen bonding.[2] |

Biological Activity: Aryl Hydrocarbon Receptor (AhR) Signaling

Some halogenated indole derivatives have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism, immune responses, and cell cycle control.[3] Activation of the AhR signaling pathway is a potential mechanism of action for some of the biological effects of these compounds.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with chaperone proteins. Upon ligand binding, the complex translocates to the nucleus, where AhR dissociates from its chaperones and heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of halogenated 3-hydroxyindoles.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[4][5]

Workflow Diagram:

Methodology:

-

Preparation: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.

-

Addition of Compound: Add an excess amount of the solid halogenated 3-hydroxyindole to a vial containing the buffer. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Construct a calibration curve using standard solutions of the compound of known concentrations. Use this curve to determine the concentration of the compound in the diluted supernatant, and then back-calculate the solubility in the original buffer.

Determination of Lipophilicity (LogP) by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and rapid method for estimating the octanol-water partition coefficient (LogP).[6]

Methodology:

-

System Setup: Use a standard RP-HPLC system with a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the test compound.

-

Analysis: Inject the standard compounds and the halogenated 3-hydroxyindole onto the HPLC column under isocratic conditions (constant mobile phase composition). Record the retention time (t_R) for each compound. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Correlation: Plot the logarithm of the capacity factor (log k') of the standard compounds against their known LogP values. A linear relationship should be observed.

-

Determination of LogP: Determine the log k' for the halogenated 3-hydroxyindole and use the linear regression equation from the calibration plot to calculate its LogP value.

Determination of Acidity Constant (pKa) by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable functional groups.[7][8]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the halogenated 3-hydroxyindole in a suitable solvent mixture (e.g., water-methanol) to ensure solubility. A constant ionic strength is maintained by adding a background electrolyte like KCl.[7]

-

Titration Setup: Use a calibrated pH meter with a glass electrode and a burette for the addition of the titrant. The solution is stirred continuously.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) if the compound is acidic, or a strong acid (e.g., HCl) if it is basic. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added to obtain a titration curve. The pKa is the pH at the half-equivalence point, where half of the functional group has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Spectroscopic and Structural Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the halogenated 3-hydroxyindole in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[9] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.[10]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]

-

Data Interpretation: The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions, which can be used to confirm the molecular weight and aid in structure elucidation.

Single Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the halogenated 3-hydroxyindole of suitable size and quality, typically by slow evaporation of a saturated solution.

-

Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.[12]

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions to obtain a detailed three-dimensional model of the molecule.[12]

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of aryl hydrocarbon receptor activity by halogenated indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 12. fiveable.me [fiveable.me]

1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone CAS number

CAS Number and Technical Data for 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone Remain Elusive in Publicly Available Data

New York, NY – December 23, 2025 – A comprehensive search of publicly available scientific databases and chemical supplier information has revealed a significant lack of detailed technical data, including a specific CAS number, for the compound this compound. While a product listing provides a unique identifier, extensive information required for a detailed technical guide for researchers and drug development professionals is not readily accessible.

The initial identification of the compound is associated with the MDL number MFCD04972041. This identifier, however, has not cross-referenced to a specific Chemical Abstracts Service (CAS) number in the searched databases. The molecular formula for the compound is listed as C₁₀H₇BrClNO₂ with a molecular weight of 288.5251.

Despite extensive searches for synthesis protocols, spectral data (such as NMR, IR, and mass spectrometry), and information regarding its biological activity or potential signaling pathways, no specific experimental details or quantitative data for this compound could be retrieved from the scientific literature or technical data sheets.

The absence of this information prevents the creation of a comprehensive technical guide as requested, which would typically include detailed experimental methodologies, tabulated quantitative data, and visualizations of relevant biological pathways. The lack of published research on this specific molecule suggests it may be a novel compound, a research intermediate with limited public documentation, or a compound that has not been extensively studied or characterized.

Researchers, scientists, and drug development professionals interested in this molecule may need to rely on custom synthesis and in-house analytical and biological testing to determine its properties and potential applications. Without publicly available data, any exploration of its use in drug discovery or other scientific research would necessitate foundational characterization from the ground up.

Due to the unavailability of specific data for this compound, the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, cannot be provided at this time.

The Multifaceted Biological Activities of Bromo-Chloro-Indole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. Halogenation of the indole ring, particularly with bromine and chlorine, has emerged as a powerful strategy to modulate the physicochemical and biological properties of these molecules. The introduction of bromo- and chloro-substituents can significantly enhance lipophilicity, metabolic stability, and target binding affinity, leading to a diverse array of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities of bromo-chloro-indole derivatives, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity

Bromo-chloro-indole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival signaling pathways. A notable mechanism of action is the inhibition of key kinases, such as Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers.

Quantitative Anticancer Activity Data

The following table summarizes the antiproliferative activities of representative bromo-chloro-indole derivatives against various human cancer cell lines.

| Compound ID / Type | Halogen Substitution | Target Cell Line | Activity Metric | Value | Reference |

| Compound 3e | 5-Chloro | Panc-1 (Pancreatic) | GI₅₀ | 0.029 µM | [1] |

| Compound 3e | 5-Chloro | MCF-7 (Breast) | GI₅₀ | 0.031 µM | [1] |

| Compound 3e | 5-Chloro | A-549 (Lung) | GI₅₀ | 0.032 µM | [1] |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (5f) | 5-Chloro | EGFRWT | IC₅₀ | 68 ± 5 nM | [2] |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (5g) | 5-Chloro | EGFRWT | IC₅₀ | 74 ± 5 nM | [2] |

| (Z)-5-bromo-3-(4-(methylsulfonyl)benzylidene)indolin-2-one (IND3) | 5-Bromo | COX-II | IC₅₀ | 0.1 µM | [3] |

Signaling Pathway: EGFR Inhibition

Many 5-chloro-indole derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[1] Bromo-chloro-indole derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[1]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

-

Compound Treatment: Treat the cells with various concentrations of the bromo-chloro-indole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[6]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[4]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity

Multi-halogenated indoles have demonstrated potent antimicrobial and antibiofilm activities against drug-resistant pathogens, including Staphylococcus aureus.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of specific bromo-chloro-indole derivatives against S. aureus.

| Compound ID | Halogen Substitution | Target Microorganism | MIC (µg/mL) | Reference |

| #13 | 4-bromo-6-chloroindole | Staphylococcus aureus | 30 | [7] |

| #27 | 5-bromo-6-chloroindole | Staphylococcus aureus | 30 | [7] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The following workflow illustrates the general procedure for determining the antimicrobial susceptibility of bromo-chloro-indole derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[7]

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 × 10⁸ CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of the bromo-chloro-indole derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. The final inoculum concentration in each well should be approximately 5 × 10⁵ CFU/mL. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[7]

-

MIC Reading: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Neuroprotective Activity

Indole derivatives are being investigated for their neuroprotective potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their mechanisms of action often involve the inhibition of enzymes such as acetylcholinesterase (AChE) and antioxidant properties.

Quantitative Neuroprotective Activity Data

The following table presents the inhibitory activity of an indole derivative against acetylcholinesterase. While this specific example is not a bromo-chloro derivative, it illustrates the type of data relevant to neuroprotection studies.

| Compound ID | Target Enzyme | Activity Metric | Value | Reference |

| (S)-Ladostigil | Acetylcholinesterase (AChE) | IC₅₀ | 37.1 µM | [8] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: The Ellman's assay is a colorimetric method to measure acetylcholinesterase (AChE) activity. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[8]

Procedure:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB solution (3 mM in phosphate buffer).

-

ATCh iodide (ATCI) solution (15 mM in deionized water).

-

AChE enzyme solution (e.g., from electric eel) in phosphate buffer.

-

Test compound (bromo-chloro-indole derivative) solutions at various concentrations.

-

-

Assay in 96-Well Plate:

-

Blank: 180 µL of phosphate buffer.

-

Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of buffer or solvent.

-

Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of test compound solution.

-

-

Pre-incubation: Mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[8]

-

Reaction Initiation: Add 20 µL of DTNB solution followed by 20 µL of ATCI solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.

-

Correct for background by subtracting the rate of the blank.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Anti-inflammatory Activity

Bromo-chloro-indole derivatives have shown promise as anti-inflammatory agents, often through the modulation of key inflammatory signaling pathways such as the NF-κB pathway and the inhibition of cyclooxygenase (COX) enzymes.

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Certain indole derivatives can inhibit this pathway, thereby reducing inflammation.

Experimental Protocol: COX Inhibitor Screening Assay

Principle: Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. COX inhibitor screening assays measure the activity of COX-1 and COX-2 in the presence of potential inhibitors. The peroxidase activity of COX is often monitored colorimetrically by the appearance of an oxidized product.

Procedure (General Outline):

-

Reagent Preparation:

-

Assay Buffer.

-

Heme.

-

COX-1 or COX-2 enzyme.

-

Test inhibitor (bromo-chloro-indole derivative) solutions.

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

-

Arachidonic acid (substrate).

-

-

Assay in 96-Well Plate:

-

Background Wells: Assay buffer and Heme.

-

100% Initial Activity Wells: Assay buffer, Heme, and COX enzyme.

-

Inhibitor Wells: Assay buffer, Heme, COX enzyme, and test inhibitor.

-

-

Pre-incubation: Add the test inhibitor to the appropriate wells and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme interaction.[9]

-

Reaction Initiation: Add the colorimetric substrate followed by arachidonic acid to all wells to start the reaction.

-

Absorbance Measurement: Incubate for a short, precise time (e.g., 2 minutes at 25°C) and then read the absorbance at the appropriate wavelength (e.g., 590 nm for oxidized TMPD).[10]

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Conclusion

Bromo-chloro-indole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents warrants further investigation. The methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this fascinating class of molecules. Structure-activity relationship (SAR) studies, guided by the quantitative data from these and similar assays, will be crucial in the design and synthesis of next-generation bromo-chloro-indole derivatives with enhanced potency and selectivity for various therapeutic targets.

References

- 1. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 [mdpi.com]

- 2. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.aalto.fi [research.aalto.fi]

- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Spectroscopic Data of N-acetylated Hydroxyindoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of available spectroscopic data for N-acetylated hydroxyindoles. Due to the limited availability of comprehensive experimental data for all positional isomers of N-acetylated hydroxyindoles in publicly accessible literature, this guide presents a combination of reported data for these compounds and closely related derivatives. The information herein is intended to serve as a valuable resource for the structural elucidation and characterization of this class of compounds.

Introduction

N-acetylated hydroxyindoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds. The addition of a hydroxyl group and an N-acetyl moiety can significantly modulate the physicochemical and pharmacological properties of the parent indole ring, influencing its potential as a therapeutic agent. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural confirmation of these molecules. This guide summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols, and presents logical workflows for the analysis of N-acetylated hydroxyindoles.

Spectroscopic Data

The following sections summarize the available spectroscopic data for N-acetylated hydroxyindoles. It is important to note that complete experimental datasets for all isomers (4-, 5-, 6-, and 7-hydroxy) were not consistently found in the reviewed literature. Therefore, data from closely related compounds, such as N-acetylated hydroxyindolines (the reduced form of indoles) and C-acetylated hydroxyindoles, are included for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each nucleus.

¹H NMR Data

The proton NMR spectra of N-acetylated hydroxyindoles are characterized by signals from the acetyl methyl group, the aromatic protons on the indole ring, and the hydroxyl proton. The position of the hydroxyl group significantly influences the chemical shifts and coupling patterns of the aromatic protons.

¹³C NMR Data

The carbon-13 NMR spectra provide information on all carbon atoms in the molecule, including the carbonyl and methyl carbons of the acetyl group, and the carbons of the indole ring. The chemical shifts are sensitive to the substitution pattern on the aromatic ring.

Table 1: ¹H NMR Spectroscopic Data of N-Acetylated Hydroxyindoles and Related Compounds

| Compound | Solvent | δ (ppm) and Multiplicity |

| N-Acetyl-3-hydroxyindoline | CDCl₃ | 7.2-7.4 (m, Ar-H), 5.3 (t, H-3), 4.1 (t, H-2), 2.2 (s, N-COCH₃) |

| N-Acetyl-5-hydroxyindoline | DMSO-d₆ | 8.8 (s, OH), 6.6-7.0 (m, Ar-H), 3.9 (t, H-2), 2.9 (t, H-7), 2.1 (s, N-COCH₃) |

| N-Acetyl-6-hydroxyindoline | DMSO-d₆ | 9.1 (s, OH), 6.5-7.1 (m, Ar-H), 4.0 (t, H-2), 2.8 (t, H-7), 2.1 (s, N-COCH₃) |

| 3,6-Diacetyl-5-hydroxy-indole derivative | DMSO-d₆ | ~7.30 (s, H-7), ~7.52 (s, H-4) |

Note: Data for N-acetylated hydroxyindoles is limited. Data for related compounds is provided for reference. Chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data of N-Acetylated Hydroxyindoles and Related Compounds

| Compound | Solvent | δ (ppm) |

| N-Acetyl-3-hydroxyindoline | CDCl₃ | ~170 (C=O), ~140 (Ar-C), ~128 (Ar-CH), ~124 (Ar-CH), ~117 (Ar-CH), ~70 (C-3), ~50 (C-2), ~24 (CH₃) |

| N-Acetyl-5-hydroxyindoline | DMSO-d₆ | ~169 (C=O), ~150 (C-5), ~135 (C-7a), ~125 (C-3a), ~115 (Ar-CH), ~112 (Ar-CH), ~106 (Ar-CH), ~52 (C-2), ~28 (C-7), ~24 (CH₃) |

| N-Acetyl-6-hydroxyindoline | DMSO-d₆ | ~169 (C=O), ~155 (C-6), ~138 (C-7a), ~124 (C-3a), ~120 (Ar-CH), ~110 (Ar-CH), ~98 (Ar-CH), ~53 (C-2), ~29 (C-7), ~24 (CH₃) |

Note: Data for N-acetylated hydroxyindoles is limited. Data for related compounds is provided for reference. Chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For N-acetylated hydroxyindoles, characteristic absorption bands are expected for the O-H stretch of the hydroxyl group, the N-H stretch (if not acetylated, for comparison), the C=O stretch of the amide, and the aromatic C-H and C=C stretches.

Table 3: IR Spectroscopic Data of N-Acetylated Hydroxyindoles and Related Compounds

| Compound | Sample Phase | Characteristic Absorption Bands (cm⁻¹) |

| N-Acetylindole | Gas Phase | ~1710 (C=O amide), ~1460, ~1370, ~750 |

| 6-Acetyl-5-hydroxy-indole derivative | Nujol | 2720 (intramolecular H-bonded OH), 1625 (C=O acetyl) |

| General N-acetylated amides | ~1650 (Amide I, C=O stretch) | |

| General Hydroxyindoles | ~3400 (O-H stretch) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For N-acetylated hydroxyindoles, the molecular ion peak (M⁺) is expected, along with characteristic fragments resulting from the loss of the acetyl group, carbon monoxide, and other neutral fragments.

Table 4: Mass Spectrometry Data of N-Acetylated Hydroxyindoles and Related Compounds

| Compound | Ionization Method | Key m/z values and (Proposed Fragmentation) |

| N-Acetylindole | EI | 159 (M⁺), 117 (M - COCH₂), 116 (M - COCH₃) |

| 6-Acetyl-5-hydroxy-indole derivative | EI | 419 (M⁺), 404 (M - CH₃), 376 (M - COCH₃) |

Note: The exact fragmentation pattern will depend on the position of the hydroxyl group.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of N-acetylated hydroxyindoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a small amount of the sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe (for solid samples) or by coupling the mass spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) at 70 eV is a common method for obtaining fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to ensure accurate mass measurements, which can be used to determine the elemental composition of the ions.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships relevant to the study of N-acetylated hydroxyindoles.

Conclusion

This technical guide has summarized the currently available spectroscopic data for N-acetylated hydroxyindoles and their derivatives. While comprehensive datasets for all isomers are not yet available in the literature, the provided information, along with generalized experimental protocols and workflow diagrams, offers a valuable starting point for researchers in the field. The further synthesis and detailed spectroscopic characterization of all positional isomers of N-acetylated hydroxyindoles are warranted to create a more complete and readily accessible reference for the scientific community.

The Core Mechanisms of Action of Halogenated Indole Compounds in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted mechanisms through which halogenated indole compounds exert their anticancer effects. The indole scaffold, a privileged structure in medicinal chemistry, gains significantly enhanced potency and target specificity through halogenation. This document details the primary molecular pathways affected by these compounds, presents quantitative data for key derivatives, provides detailed experimental protocols for assessing their activity, and visualizes complex biological processes for enhanced clarity.

Overview of Halogenated Indoles in Oncology

The indole nucleus is a common feature in numerous natural and synthetic bioactive molecules.[1] Halogenation, particularly with bromine, chlorine, and fluorine, has been shown to significantly enhance the anticancer properties of indole derivatives.[2] These compounds engage with a variety of molecular targets within cancer cells, leading to the disruption of critical processes required for tumor growth and survival. The primary mechanisms, which will be detailed in this guide, include the inhibition of tubulin polymerization, modulation of key signaling kinases, induction of programmed cell death (apoptosis), suppression of pro-survival transcription factors, and generation of oxidative stress.

Key Mechanisms of Action

Inhibition of Tubulin Polymerization

A primary and well-documented mechanism for many halogenated indole compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3] Microtubules are essential for mitotic spindle formation, and their disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[1] Halogenated indole derivatives often bind to the colchicine-binding site on β-tubulin, preventing the assembly of α/β-tubulin heterodimers into microtubules.[4][5]

Notable Halogenated Indole-Based Tubulin Inhibitors:

-

Bromo- and Chloro-substituted Indoles: Structure-activity relationship (SAR) studies have frequently shown that the presence of chloro and bromo groups enhances tubulin polymerization inhibitory activity.[2]

-

Fluoroindole Chalcones: A representative fluorine-containing indole chalcone, FC116, demonstrated potent efficacy on HCT116 colorectal cancer cells with an IC50 of 4.52 nM by targeting microtubules.[5]

-

Indole-based Chalconoids: A novel indole-based chalconoid (compound 9b) featuring a 3-bromo-3,5-dimethoxyphenyl scaffold was found to inhibit tubulin polymerization and induce apoptosis in A549 lung cancer cells with an IC50 of 4.3 µg/mL.[4]

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various halogenated indole compounds across different cancer cell lines.

| Compound Class | Halogen | Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Indole-Acrylamide | - | Compound 1 | Huh7 (Hepatocellular Carcinoma) | 5.0 µM (Tubulin Inhibition) | [2] |

| Tetrahydropyrano[3,4-b]indole | - | Compound 19 | MDA-MB-231 (Breast Cancer) | 2.29 µM | [2] |

| Indole Derivative | - | Compound 43 | A549 (Lung Cancer) | 0.74 µM (Antiproliferative) | [2] |

| Indole-Podophyllotoxin | Iodine | Compound 133c | Multiple Cell Lines | < 0.1 µM (GI50) | [1] |

| Indole-Benzimidazole | Bromo | Bromo-substituted analog | T47D (Breast Cancer) | Potent Activity | [6] |

| Indole-based Chalconoid | Bromo | Compound 9b | A549 (Lung Cancer) | 4.3 µg/mL | [4] |

| Fluoroindole Chalcone | Fluorine | FC116 | HCT116 (Colorectal Cancer) | 4.52 nM | [5] |

| 3-(2-Bromoethyl)-indole | Bromo | BEI-9 | HCT116 (Colon Cancer) | 5 µM | [7] |

| 6-Bromoisatin | Bromo | Semi-purified 6-bromoisatin | HT29 / Caco-2 (Colon Cancer) | ~100 µM | [8] |

Signaling Pathway Disruption

Inhibition of Pro-Survival Kinase Pathways (PI3K/AKT/mTOR)

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[2] Halogenated indoles have been developed as potent inhibitors of this pathway.[9] For instance, certain 1,3,4,9-tetrahydropyrano[3,4-b]indoles have been synthesized to target the PI3K/AKT/mTOR pathway in triple-negative breast cancer.[2] Inhibition of this pathway blocks downstream signaling, leading to reduced protein synthesis and cell proliferation, and can trigger apoptosis.

Induction of Apoptosis

Halogenated indoles are potent inducers of apoptosis.[10] The marine alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine, for example, triggers apoptosis in U937 tumor cells through both the extrinsic and intrinsic pathways.[10] This involves the activation of caspases and modulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.

Inhibition of NF-κB Signaling

The transcription factor NF-κB plays a critical role in promoting cancer cell survival, proliferation, and inflammation.[11] The compound 3-(2-bromoethyl)-indole (BEI-9) has been shown to inhibit both basal and induced NF-κB activation.[7] By suppressing this pathway, halogenated indoles can reduce the expression of anti-apoptotic genes and sensitize cancer cells to other chemotherapeutic agents.[11]

Induction of Reactive Oxygen Species (ROS)

Cancer cells often have a higher basal level of reactive oxygen species (ROS) compared to normal cells, making them more vulnerable to further oxidative stress.[12] Some indole compounds, such as Indole-3-carbinol, increase the expression of ROS, which can damage DNA, proteins, and lipids, ultimately triggering apoptosis.[1]

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the mechanism of action of halogenated indole compounds.

General Experimental Workflow

A typical workflow for evaluating the anticancer properties of a novel halogenated indole compound involves a series of in vitro assays to determine its cytotoxic effects and elucidate its mechanism of action.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

-

Materials: Cancer cell line, culture medium, halogenated indole compound, vehicle control (e.g., DMSO), Phosphate-Buffered Saline (PBS), Trypsin-EDTA, ice-cold 70% Ethanol, Propidium Iodide (PI) Staining Solution (containing PI and RNase A).

-

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates to achieve 60-70% confluency. Treat cells with various concentrations of the halogenated indole compound and a vehicle control for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting and Fixation: Collect both floating and adherent cells. Wash with cold PBS, then fix by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI Staining Solution and incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.[1][2]

-

Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Materials: Annexin V-FITC/PI Apoptosis Detection Kit, 1X Binding Buffer, treated and control cells, PBS, flow cytometer.

-

Procedure:

-

Cell Preparation: Harvest cells after treatment as described for cell cycle analysis (collect both floating and adherent cells).

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Interpretation: Live cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), and late apoptotic/necrotic cells (Annexin V+, PI+).[13]

-

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the light scattering that occurs when tubulin polymerizes into microtubules.

-

Materials: Purified tubulin protein (>99%), General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, test compound, control inhibitors (e.g., paclitaxel, nocodazole), temperature-controlled spectrophotometer with a 96-well plate reader.

-

Procedure:

-

Preparation: Prepare a solution of tubulin in ice-cold General Tubulin Buffer containing GTP.

-

Assay Setup: In a pre-warmed (37°C) 96-well plate, add the test compound at various concentrations.

-

Initiation: Initiate the polymerization reaction by adding the cold tubulin solution to the wells.

-

Measurement: Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for 60 minutes at 37°C.

-

Analysis: Plot absorbance versus time. An inhibitor of polymerization will show a reduced rate and extent of absorbance increase compared to the control.[14][15]

-

Western Blot for PI3K/AKT/mTOR Pathway Proteins

This method detects changes in the phosphorylation status of key proteins in the pathway.

-

Materials: Treated and control cell lysates, RIPA buffer with protease/phosphatase inhibitors, primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT), HRP-conjugated secondary antibodies, ECL substrate, imaging system.

-

Procedure:

-

Cell Lysis: After treatment, lyse cells in ice-cold RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk) and then incubate with the primary antibody overnight at 4°C. Follow with incubation with the HRP-conjugated secondary antibody.

-

Detection: Apply ECL substrate and visualize protein bands.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein level to the total protein level. A decrease in the phospho-protein/total protein ratio indicates inhibition.[16]

-

Conclusion

Halogenated indole compounds represent a highly promising class of anticancer agents with diverse and potent mechanisms of action. Their ability to target fundamental cellular processes such as cell division, survival signaling, and programmed cell death underscores their therapeutic potential. The methodologies outlined in this guide provide a robust framework for the continued investigation and development of these compounds as next-generation cancer therapies. Further research focusing on optimizing the halogen substitution patterns and elucidating target specificity will be crucial for advancing these promising molecules into clinical applications.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. auctoresonline.org [auctoresonline.org]

- 4. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. tools.thermofisher.cn [tools.thermofisher.cn]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. interchim.fr [interchim.fr]

- 14. abscience.com.tw [abscience.com.tw]

- 15. benchchem.com [benchchem.com]

- 16. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to In Silico Docking Studies of Substituted Hydroxyindoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies, data, and applications of in silico docking studies focused on substituted hydroxyindoles. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Molecular docking serves as a pivotal computational tool in the rational design and discovery of novel hydroxyindole-based therapeutic agents.

Introduction to Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the context of drug discovery, it is most often used to predict the binding mode and affinity of a small molecule (ligand), such as a substituted hydroxyindole, to the active site of a target protein (receptor).[1][2] The process involves two main steps: sampling the conformational space of the ligand within the active site and then ranking these conformations using a scoring function.[1] This approach accelerates the identification of potential drug candidates by screening large libraries of compounds and providing insights into the molecular basis of their activity, thereby reducing the time and cost associated with experimental high-throughput screening.[1][3]

Methodologies and Experimental Protocols

The successful execution of in silico docking studies relies on a series of well-defined steps, from the preparation of the protein and ligand to the final analysis of the docking results. While specific parameters may vary depending on the software used and the biological system under investigation, a general workflow can be outlined.

The initial step in a docking study is the preparation of the target protein's three-dimensional structure, which is typically obtained from the Protein Data Bank (PDB).[4]

-

Structure Retrieval: The crystal structure of the target protein is downloaded from the PDB.

-

Initial Cleanup: All water molecules and co-crystallized ligands are generally removed from the protein structure.[4] This is done to create a clean binding site for the docking of the new ligands.

-

Protonation and Charge Assignment: Hydrogen atoms are added to the protein, and appropriate protonation states for amino acid residues are assigned, typically at a physiological pH.[5] Kollman charges are often added to the protein structure.[4]

-

Energy Minimization: The protein structure is then subjected to energy minimization to relieve any steric clashes and to achieve a more stable conformation.

The small molecules, in this case, substituted hydroxyindoles, must also be prepared for docking.

-

3D Structure Generation: The two-dimensional structures of the hydroxyindole derivatives are drawn using chemical drawing software and then converted into three-dimensional structures.[6]

-

Energy Minimization: The 3D structures of the ligands are optimized to their lowest energy conformation using force fields like MMFF94.[7] This ensures that the ligand conformation is energetically favorable before docking.

-

Charge Assignment: Appropriate partial charges are assigned to the ligand atoms.

With the prepared protein and ligands, the docking simulation can be performed using various software packages.

-

Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand.[4] For instance, in the docking of 4-nitro-indole-3-carboxaldehyde against RAS, a grid box with dimensions of 126 x 126 x 126 Å was utilized.[4]

-

Docking Algorithm: Different algorithms, such as the Lamarckian Genetic Algorithm (LGA) in AutoDock or the Genetic Optimization for Ligand Docking (GOLD) algorithm, are used to explore various conformations of the ligand within the defined grid box.[1][4] These algorithms generate a range of possible binding poses.

-

Scoring Function: Each generated pose is evaluated and ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[1] The pose with the lowest binding energy is typically considered the most favorable.[4]

The final step involves the analysis and interpretation of the docking results.

-

Binding Mode Analysis: The best-ranked poses are visualized to analyze the interactions between the ligand and the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.[8]

-

Binding Free Energy Calculation: For a more accurate estimation of binding affinity, methods like Prime MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) can be used to post-process the docking poses.[9][10][11]

Quantitative Data from Docking Studies

The output of docking studies is primarily quantitative, providing a basis for comparing the potential efficacy of different compounds. The following tables summarize docking scores and, where available, experimentally determined biological activities for various substituted hydroxyindoles and related indole derivatives.

| Ligand | Target Protein | Docking Software | Binding Energy (kcal/mol) |

| 4j (a substituted-3-hydroxy-2-oxindole) | VEGFR2 | Schrodinger | -6.228 |

| 4k (a substituted-3-hydroxy-2-oxindole) | VEGFR2 | Schrodinger | -3.857 |

| 5-Fluorouracil (Reference) | VEGFR2 | Schrodinger | -4.198 |

| 4-Nitro-indole-3-carboxaldehyde | RAS | AutoDock | -7.12 |

| 5-Bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide | VEGFR Tyrosine Kinase | Not Specified | -7.78 |

| S2 (Hydroxyquinolone derivative with fluorine) | COX-2 | Not Specified | -8.75 |

| S3 (Hydroxyquinolone derivative with methoxy) | COX-2 | Not Specified | -8.60 |

| Ibuprofen (Reference) | COX-2 | Not Specified | -7.53 |

| Indole derivative with tosyl group (Compound 5) | Tyrosinase | Not Specified | -10.86 |

| Compound | Target Enzyme | IC50 (µM) | COX-2 Selectivity Index |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl)methylidene] acetohydrazide (S3) | COX-2 | - | Selectively inhibits COX-2 expression |

| Indomethacin (Reference) | COX | - | - |

| Isolated 3,7-dihydroxy-4H-chromen-4-one derivative | COX-1 | 7.09 | 18.70 |

| COX-2 | 0.38 | ||

| 5-LOX | 0.84 |

Visualizing Workflows and Pathways

Visual representations are crucial for understanding the complex processes and relationships in molecular docking and drug action. The following diagrams, created using the DOT language, illustrate a typical docking workflow and a simplified signaling pathway that can be targeted by substituted hydroxyindoles.

Caption: A generalized workflow for in silico molecular docking studies.

Caption: Simplified RAS signaling pathway with potential inhibition by a hydroxyindole derivative.[4]

Conclusion

In silico docking studies of substituted hydroxyindoles represent a powerful and indispensable approach in modern drug discovery. By providing detailed insights into the molecular interactions between these versatile compounds and their biological targets, docking facilitates the rational design of more potent and selective inhibitors. The integration of robust computational methodologies with experimental validation is key to unlocking the full therapeutic potential of the hydroxyindole scaffold. This guide has provided a foundational understanding of the core principles, protocols, and data interpretation involved in these studies, aiming to equip researchers with the knowledge to effectively leverage this technology in their drug development endeavors.

References

- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sciforum.net [sciforum.net]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Multi-Halogenated Indoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic addition of one or more halogen atoms to the indole ring, creating mono- and multi-halogenated indoles, has emerged as a powerful strategy to modulate their pharmacological properties. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced potency and selectivity. This technical guide provides an in-depth overview of the pharmacological profile of multi-halogenated indoles, focusing on their interactions with various drug targets, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Pharmacological Activities of Multi-Halogenated Indoles

Multi-halogenated indoles have demonstrated a broad spectrum of pharmacological activities, ranging from antimicrobial and antifungal to potent modulators of central nervous system targets. The position and nature of the halogen substituents play a crucial role in determining the specific biological effects.

Antimicrobial and Antifungal Activity

A significant body of research has focused on the antimicrobial and antifungal properties of multi-halogenated indoles. These compounds have shown efficacy against a range of pathogens, including drug-resistant strains.

Key Findings:

-

Multi-halogenation at the C4, C5, C6, and C7 positions of the indole ring is favorable for enhanced antibacterial and antibiofilm activity against Staphylococcus aureus.[1][2][3]

-

Lead compounds such as 6-bromo-4-iodoindole and 4-bromo-6-chloroindole exhibit potent bactericidal activity with Minimum Inhibitory Concentrations (MICs) in the range of 20-30 μg/mL.[1][2][3]

-

The mechanism of antimicrobial action is often associated with the generation of intracellular reactive oxygen species (ROS) and the downregulation of virulence and quorum-sensing genes.[1][2][3]

-

Di-halogenated indoles, including 4,6-dibromoindole and 5-bromo-4-chloroindole, have demonstrated potent antifungal and antibiofilm effects against various Candida species, with MIC values ranging from 10 to 50 µg/mL.[4]

-

The antifungal mechanism also involves the induction of ROS accumulation.[4]

-

Some halogenated indoles, like 7-benzyloxyindole, have been shown to inhibit Candida albicans biofilm and hyphal formation without significantly affecting planktonic cell growth, suggesting a specific antivirulence mechanism.[5]

Quantitative Data: Antimicrobial and Antifungal Activity

| Compound | Organism | Activity | Value | Reference |

| 6-bromo-4-iodoindole | Staphylococcus aureus | MIC | 20-30 µg/mL | [1][2][3] |

| 4-bromo-6-chloroindole | Staphylococcus aureus | MIC | 20-30 µg/mL | [1][2][3] |

| 4,6-dibromoindole | Candida species | MIC | 10-50 µg/mL | [4] |

| 5-bromo-4-chloroindole | Candida species | MIC | 10-50 µg/mL | [4] |

| 4,6-dibromoindole | HepG2 cells | LD50 | 35.5 µg/mL | [4] |

| 5-bromo-4-chloroindole | HepG2 cells | LD50 | 75.3 µg/mL | [4] |

Modulation of G-Protein Coupled Receptors (GPCRs)

Multi-halogenated indoles have been investigated as ligands for various GPCRs, particularly serotonin (5-HT) and dopamine (D2) receptors, which are important targets for neuropsychiatric disorders.

Key Findings:

-

Halogen substitution on the indole ring can significantly influence binding affinity to serotonin and dopamine receptors.

-

Dual halogen substitution patterns on indole-based structures have led to compounds with high affinity for the serotonin transporter (SERT), with some exhibiting Ki values below 10 nM.[6]

-

For a series of indole derivatives, dihalogenation at the C-5 position of the indole ring and at the C-6 or C-7 position of a connected benzoxazine moiety resulted in more potent compounds for the D2 receptor.[6]

-